molecular formula C17H18O5 B14957671 Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

Cat. No.: B14957671
M. Wt: 302.32 g/mol
InChI Key: NDCFHOOZJXDVNN-UHFFFAOYSA-N
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Description

Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a synthetic ester derivative of a cyclopenta[c]chromen core. Its structure features:

  • A cyclopenta[c]chromen backbone with a ketone group at position 4 and a methyl substituent at position 7.
  • An ethoxy acetate group (-OCH₂COOEt) attached via an ether linkage at position 9. The compound is structurally related to coumarin derivatives, which are known for diverse biological activities, including anticoagulant and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-3-20-15(18)9-21-13-7-10(2)8-14-16(13)11-5-4-6-12(11)17(19)22-14/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCFHOOZJXDVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate (Target Compound) C₁₆H₁₆O₅ 288.29* Not explicitly listed Ethyl ester of the acetic acid derivative.
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid C₁₅H₁₄O₅ 274.28 307549-54-8 Free carboxylic acid form; lacks esterification.
Mthis compound C₁₅H₁₄O₅ 274.27 314744-25-7 Methyl ester instead of ethyl.
2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid C₁₅H₁₄O₅ 274.28 304675-01-2 Methyl substituent at position 6 instead of 7.
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate C₂₃H₂₂O₅ 378.42 Phenyl group added; substituent at position 6.

*Calculated based on ethyl substitution replacing methyl in C₁₅H₁₄O₅.

Key Observations:

Ester vs. Acid Forms : The free carboxylic acid (CAS 307549-54-8) exhibits higher polarity and lower lipophilicity compared to its methyl and ethyl esters, impacting solubility and bioavailability .

Functional Group Additions : The phenyl-substituted analog (C₂₃H₂₂O₅) demonstrates how bulky groups enhance steric hindrance, which may influence binding affinity in pharmacological contexts .

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